molecular formula C11H6Cl2F3N B2738205 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 259175-24-1

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B2738205
CAS No.: 259175-24-1
M. Wt: 280.07
InChI Key: DQNDNYMRQWSEJV-UHFFFAOYSA-N
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Description

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole is a chemical compound known for its unique structural properties and significant applications in various fields. This compound features a pyrrole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde with pyrrole under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride to facilitate the formation of the pyrrole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison: 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to its pyrrole ring structure, which differentiates it from other similar compounds like fipronil and ethiprole that contain pyrazole rings. This structural difference influences its chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2F3N/c12-8-5-7(11(14,15)16)6-9(13)10(8)17-3-1-2-4-17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNDNYMRQWSEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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